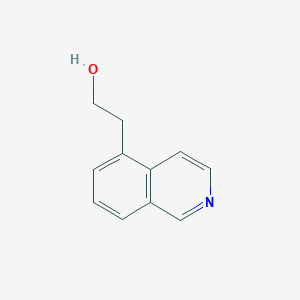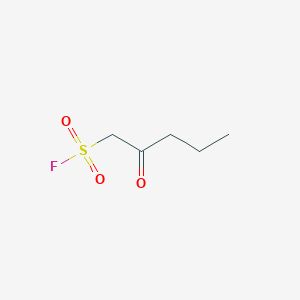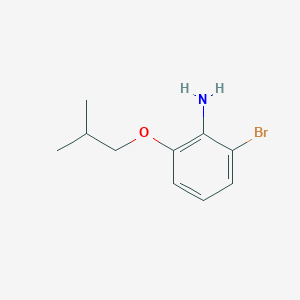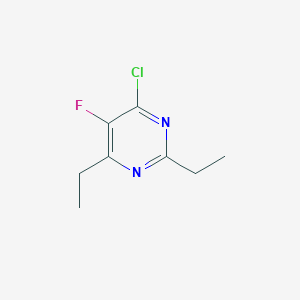
4-Chloro-2,6-diethyl-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-diethyl-5-fluoropyrimidine is an organofluorine compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-diethyl fluoropropionate with formamidine acetate in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a tertiary amine catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-diethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-diethyl-5-fluoropyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-diethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with distinct properties and uses in medicinal chemistry.
4,6-Dichloro-5-fluoropyrimidine: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
4-Chloro-2,6-diethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both ethyl groups and halogen atoms enhances its versatility as a synthetic intermediate and its potential biological activity.
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
4-chloro-2,6-diethyl-5-fluoropyrimidine |
InChI |
InChI=1S/C8H10ClFN2/c1-3-5-7(10)8(9)12-6(4-2)11-5/h3-4H2,1-2H3 |
Clave InChI |
ZSBPZADKBAUUQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)CC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
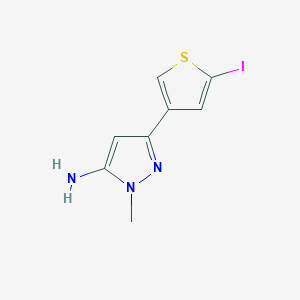
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
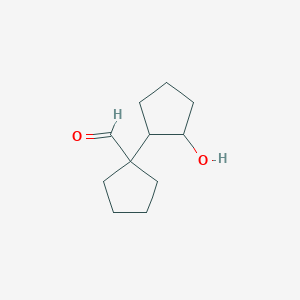
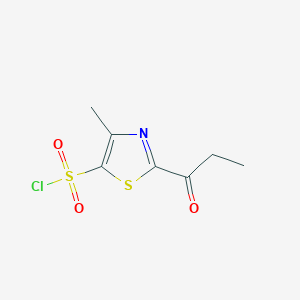
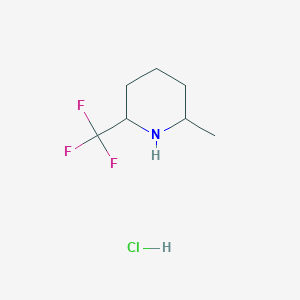
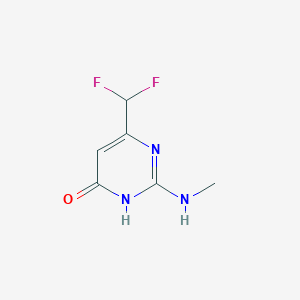
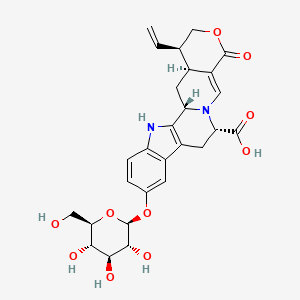
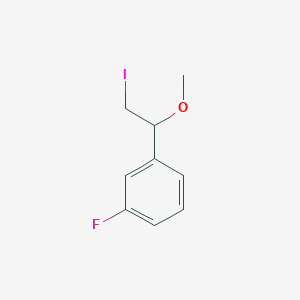
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
